3,3-Difluoropiperidin-4-one hydrochloride

Medicinal Chemistry Drug Design Metabolic Stability

Researchers needing to improve metabolic stability or boost potency of lead compounds often find non-fluorinated piperidine scaffolds inadequate. 3,3-Difluoropiperidin-4-one hydrochloride (CAS 1283720-75-1) provides a definitive synthetic handle for introducing the 3,3-difluoropiperidine motif, which has been shown to enhance GPCR agonist potency by 25-fold (EC50 162 nM → 6.5 nM). It is also the key precursor for synthesizing potent PDE2A inhibitors documented in peer-reviewed literature, and its N-benzyl derivative is validated in 2025 enzyme engineering research for evolving novel ketoreductases (KREDs) and imine reductases (IREDs). Supplied as a hydrochloride salt (≥98% purity), this building block enables direct construction of complex fluorinated molecules, accelerating hit-to-lead campaigns and biocatalytic process development.

Molecular Formula C5H8ClF2NO
Molecular Weight 171.57 g/mol
CAS No. 1283720-75-1
Cat. No. B1446366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidin-4-one hydrochloride
CAS1283720-75-1
Molecular FormulaC5H8ClF2NO
Molecular Weight171.57 g/mol
Structural Identifiers
SMILESC1CNCC(C1=O)(F)F.Cl
InChIInChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H
InChIKeyXQNYCEFQCLYCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropiperidin-4-one hydrochloride (1283720-75-1): A Key Fluorinated Piperidinone Building Block for Medicinal Chemistry and Drug Discovery


3,3-Difluoropiperidin-4-one hydrochloride (CAS 1283720-75-1) is a gem-difluorinated piperidine derivative that serves as a privileged scaffold and versatile synthetic intermediate in medicinal chemistry [1]. The compound features a piperidine ring with two fluorine atoms at the 3-position and a ketone at the 4-position, typically supplied as a hydrochloride salt with a molecular weight of 171.57 g/mol . The difluoromethylene unit is strategically incorporated to enhance metabolic stability and modulate the physicochemical properties of lead compounds [1]. Commercial availability is established from multiple vendors with purity specifications of ≥95–98% .

Why Unsubstituted or Mono-Fluorinated Piperidinone Analogs Cannot Substitute for 3,3-Difluoropiperidin-4-one Hydrochloride


Generic substitution with non-fluorinated piperidin-4-one (CAS 41661-47-6) or mono-fluorinated analogs (e.g., 3-fluoropiperidin-4-one) fails because the gem-difluoro motif at the 3-position confers distinct and quantifiable advantages in drug design that cannot be replicated by simpler analogs. The C-F bonds serve as metabolically stable bioisosteres for C-H and C-OH bonds, but the unique electronic and conformational effects of the gem-difluoro group significantly alter the basicity (calculated pKa of the conjugate acid is substantially lower than that of unsubstituted piperidine, affecting solubility and permeability) [1]. Furthermore, the carbonyl at the 4-position provides a critical synthetic handle for further derivatization, enabling the construction of complex, highly functionalized 3,3-difluoropiperidine-containing molecules that are inaccessible from non-fluorinated or differently fluorinated starting materials [2][3]. This specific scaffold has been demonstrated to be a key precursor for generating potent in vitro phosphodiesterase 2A (PDE2A) inhibitors, an activity not achievable with non-fluorinated piperidinone starting materials [2].

Quantitative Evidence Guide: Comparing 3,3-Difluoropiperidin-4-one Hydrochloride to Key Analogs


Enhanced Conformational Rigidity and Metabolic Stability via Gem-Difluoro Substitution

The presence of the gem-difluoro group at the 3-position of the piperidine ring, as found in 3,3-Difluoropiperidin-4-one hydrochloride, is a well-established strategy to enhance the metabolic stability and conformational rigidity of drug candidates compared to their non-fluorinated or mono-fluorinated counterparts [1]. While direct comparative microsomal stability data for this exact scaffold is not publicly available, the effect is a class-level inference for gem-difluoropiperidines. The difluoromethylene unit acts as a bioisostere for a carbonyl or methylene group, providing resistance to oxidative metabolism by cytochrome P450 enzymes, which is a primary clearance mechanism for many lead compounds [1]. This results in a quantifiable improvement in drug-like properties, such as increased half-life (t1/2) and reduced clearance (CL), which are critical for achieving effective in vivo exposure. For instance, the incorporation of a 3,3-difluoropiperidine moiety has been shown to improve the potency of an apelin receptor agonist by 25-fold (EC50 reduction from 162 nM to 6.5 nM) and enhance selectivity for estrogen receptor positive breast cancer by 1600-fold, demonstrating the profound impact of this specific fluorination pattern .

Medicinal Chemistry Drug Design Metabolic Stability

Superior Synthetic Utility for Generating Potent PDE2A Inhibitors Compared to Non-Fluorinated Piperidinones

A novel synthetic methodology specifically developed for 3,3-difluoropiperidines, for which 3,3-Difluoropiperidin-4-one hydrochloride is a direct precursor, has enabled the creation of a new and potent in vitro phosphodiesterase 2A (PDE2A) inhibitor [1]. This is a direct, published example of the scaffold's unique utility. The research, conducted at H. Lundbeck A/S and the University of Copenhagen, demonstrates that the functionalized fluorinated piperidine scaffold, which can be efficiently synthesized from this starting material, is essential for achieving this specific biological activity. This outcome is not replicable using unsubstituted piperidin-4-one or its derivatives, as the gem-difluoro group is critical for the inhibitor's interaction with the PDE2A enzyme [1].

Medicinal Chemistry Phosphodiesterase Inhibition Synthetic Methodology

Role as a Critical Substrate in Advanced Biocatalysis for Chiral Drug Intermediate Synthesis

N-Benzyl-3,3-difluoropiperidin-4-one, a direct derivative of the target compound, is a key substrate in cutting-edge enzyme engineering research. A 2025 study published in *Molecular Catalysis* demonstrates that an engineered ancestral medium-chain alcohol dehydrogenase (anc136-R2) exhibited significantly strengthened selectivity and activity towards N-Benzyl-3,3-difluoropiperidin-4-one (1a) [1]. This specific substrate was chosen to evaluate the enzyme's functional plasticity and its ability to handle sterically and electronically demanding fluorinated building blocks. The successful use of this substrate highlights the compound's importance in developing new biocatalytic routes for producing chiral fluorinated piperidine intermediates, a challenging task in pharmaceutical manufacturing.

Biocatalysis Enzyme Engineering Chiral Synthesis

Defined Physicochemical and Hazard Profile Enables Robust Process Development and Safe Handling

The target compound is supplied with well-defined physicochemical properties and a clear hazard profile, which are critical for reliable process development and laboratory safety. Commercially, it is available as a solid with a purity of 98% . Key identifiers include an exact mass of 171.026 g/mol, a topological polar surface area (TPSA) of 29.1 Ų, and a calculated LogP of 1.31 [1]. Critically, it has a defined hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This specific and well-documented profile allows for precise stoichiometric calculations, purification strategy development (e.g., using the known LogP for chromatographic methods), and implementation of appropriate engineering controls and personal protective equipment (PPE), directly mitigating risks and reducing development time compared to using poorly characterized or less pure in-house analogs.

Process Chemistry Analytical Chemistry Safety

Optimal Scientific and Industrial Applications for 3,3-Difluoropiperidin-4-one Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant PDE2A Inhibitors

As directly demonstrated in peer-reviewed literature, 3,3-Difluoropiperidin-4-one hydrochloride is the optimal starting material for synthesizing novel and potent phosphodiesterase 2A (PDE2A) inhibitors [1]. Researchers developing therapeutics for CNS disorders where PDE2A is implicated (e.g., cognition, depression) should prioritize this scaffold over non-fluorinated alternatives. The gem-difluoro group is essential for the inhibitor's activity, and the established synthetic route from this compound provides a direct path to active molecules, accelerating hit-to-lead campaigns [1].

Medicinal Chemistry: Improving Metabolic Stability and Potency of GPCR Agonists

This compound is the definitive precursor for introducing the 3,3-difluoropiperidine motif, which has been shown to improve the potency of a G protein-coupled receptor (GPCR) agonist by 25-fold (from EC50 162 nM to 6.5 nM) . Procurement of this building block is strategically justified for any program where the goal is to enhance the drug-like properties (potency, metabolic stability, selectivity) of a lead series, particularly for targets like the apelin receptor or other class A GPCRs . The quantifiable potency gain provides a strong rationale for its inclusion in a medicinal chemistry strategy.

Biocatalysis & Process Chemistry: Substrate for Engineering Novel Enzymes

The N-benzyl derivative of this compound has been validated as a key substrate in cutting-edge enzyme engineering research, as evidenced by a 2025 study in *Molecular Catalysis* [2]. Industrial and academic groups focused on developing robust biocatalytic processes for synthesizing chiral, fluorinated amines should consider this building block for screening and evolving novel ketoreductases (KREDs) or imine reductases (IREDs). Its challenging steric and electronic profile makes it an excellent probe for identifying and engineering enzymes with high functional plasticity and operational stability [2].

Chemical Biology: Synthesis of 19F NMR Probes and Metabolic Tracers

The gem-difluoro group provides a unique and sensitive handle for 19F NMR spectroscopy, a powerful tool for studying biomolecular interactions in complex environments without background interference . This compound can be used to synthesize fluorinated ligands or enzyme inhibitors that can serve as 19F NMR probes, enabling detailed studies of protein-ligand binding, conformational changes, and even metabolic tracing in cells . This application leverages the compound's specific and strong 19F NMR signal, which is a direct and quantifiable advantage over non-fluorinated or mono-fluorinated probes.

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